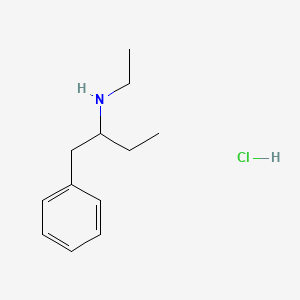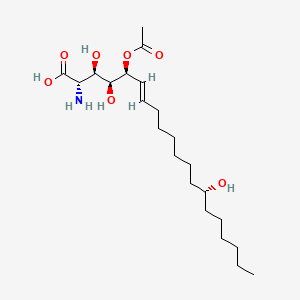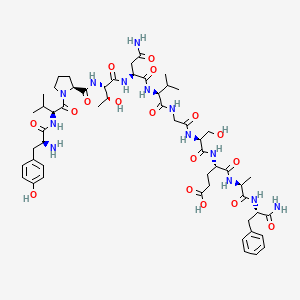
(Tyr27)-α-CGRP (27-37) (RAT)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(TYR27)-alpha-CGRP (27-37) (RAT) is a polypeptide that is part of the calcitonin gene-related peptide family. This compound is derived from the rat species and is used primarily in research settings. It is known for its role in various physiological processes, including vasodilation and pain transmission.
Wissenschaftliche Forschungsanwendungen
(TYR27)-alpha-CGRP (27-37) (RAT) has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling pathways and physiological processes.
Medicine: Explored for its potential therapeutic effects in conditions like migraines and cardiovascular diseases.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Wirkmechanismus
Target of Action
(TYR27)-alpha-CGRP (27-37) (RAT), also known as (Tyr27)-|A-CGRP (27-37) (canine, mouse, rat), is a polypeptide
Biochemical Pathways
It is known that peptide screening can be used for protein interaction, functional analysis, epitope screening, especially in the field of agent research and development .
Pharmacokinetics
These properties would have a significant impact on the bioavailability of the compound .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (TYR27)-alpha-CGRP (27-37) (RAT) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation: Amino acids are activated using reagents such as carbodiimides.
Coupling: Activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Protective groups are removed to allow for the addition of subsequent amino acids.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
While industrial-scale production of (TYR27)-alpha-CGRP (27-37) (RAT) is less common due to its specialized use, the principles of SPPS can be scaled up. Automation and optimization of reaction conditions are crucial for efficient large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(TYR27)-alpha-CGRP (27-37) (RAT) can undergo various chemical reactions, including:
Oxidation: This reaction can modify specific amino acid residues, such as methionine.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), beta-mercaptoethanol.
Substitution Reagents: Specific amino acid derivatives.
Major Products
The major products of these reactions are modified peptides with altered biological activity or stability. For example, oxidation of methionine residues can lead to methionine sulfoxide, affecting the peptide’s function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(TYR27)-alpha-CGRP (27-37) (CANINE): Similar in structure but derived from canine species.
(TYR27)-alpha-CGRP (27-37) (MOUSE): Similar in structure but derived from mouse species.
Uniqueness
(TYR27)-alpha-CGRP (27-37) (RAT) is unique due to its specific amino acid sequence and origin from the rat species. This specificity can influence its binding affinity and biological activity, making it a valuable tool in research focused on rat models.
Eigenschaften
IUPAC Name |
(4S)-4-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H79N13O17/c1-26(2)42(52(82)58-24-40(72)60-37(25-68)50(80)61-34(18-19-41(73)74)48(78)59-28(5)46(76)62-35(45(57)75)22-30-11-8-7-9-12-30)64-49(79)36(23-39(56)71)63-53(83)44(29(6)69)66-51(81)38-13-10-20-67(38)54(84)43(27(3)4)65-47(77)33(55)21-31-14-16-32(70)17-15-31/h7-9,11-12,14-17,26-29,33-38,42-44,68-70H,10,13,18-25,55H2,1-6H3,(H2,56,71)(H2,57,75)(H,58,82)(H,59,78)(H,60,72)(H,61,80)(H,62,76)(H,63,83)(H,64,79)(H,65,77)(H,66,81)(H,73,74)/t28-,29+,33-,34-,35-,36-,37-,38-,42-,43-,44-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDONAUJIIUPGFZ-PJYWNUNCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)C2CCCN2C(=O)C(C(C)C)NC(=O)C(CC3=CC=C(C=C3)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=C(C=C3)O)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H79N13O17 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1182.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
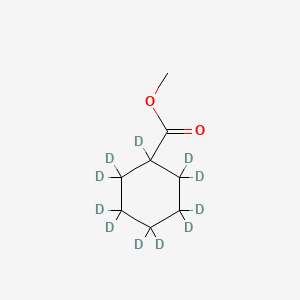
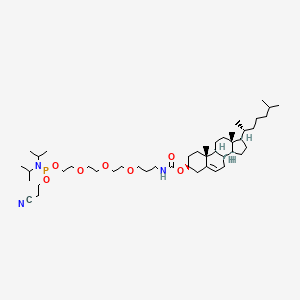
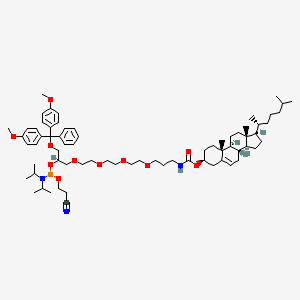

![(4-methoxyphenyl)methyl (6S)-7-amino-3-(chloromethyl)-6-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-4-carboxylate;hydrochloride](/img/structure/B569505.png)
![2-[[9-[(4aS,7R,7aR)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-6-oxo-1H-purin-8-yl]sulfanyl]acetic acid](/img/structure/B569506.png)

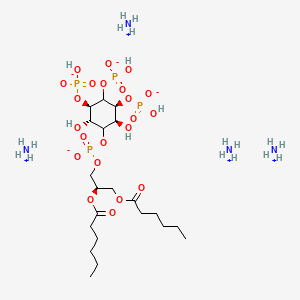
![3-[(Dimethylamino)methyl]-4-[methyl(phenyl)amino]furan-2(5H)-one](/img/structure/B569512.png)
![4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-A]pyrazine hydrochloride](/img/structure/B569513.png)
![1-Cyclopropyl-2-(2-fluorophenyl)-2-((4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl)oxy)ethanone](/img/structure/B569514.png)
